molecular formula C16H12ClN3O B431899 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B431899
M. Wt: 297.74 g/mol
InChI Key: LSKNRKSFPNUJLE-MDZDMXLPSA-N
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Description

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenol group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chlorobenzaldehyde with hydrazine hydrate can form the triazole ring, which is then further reacted with phenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The triazole ring and phenol group play crucial roles in its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and phenol group make it a versatile compound for various applications .

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

2-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H12ClN3O/c17-13-7-3-1-5-11(13)9-10-15-18-16(20-19-15)12-6-2-4-8-14(12)21/h1-10,21H,(H,18,19,20)/b10-9+

InChI Key

LSKNRKSFPNUJLE-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O)Cl

SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl

Origin of Product

United States

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